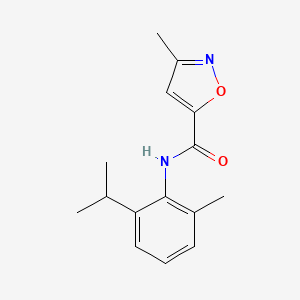
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing conditions to form the isoxazole ring . Another method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine hydrate under refluxing conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields 5-phenylisoxazole-3-carbohydrazide .
Scientific Research Applications
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an anticancer agent, particularly in the treatment of melanoma.
Medicine: Isoxazole derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis . The compound’s ability to form stable complexes with biological molecules contributes to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
- 5-Phenylisoxazole-3-carbohydrazide
Uniqueness
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
130403-12-2 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)12-7-5-6-10(3)14(12)16-15(18)13-8-11(4)17-19-13/h5-9H,1-4H3,(H,16,18) |
InChI Key |
UEOHJQOGZIBQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















